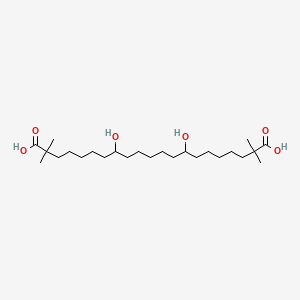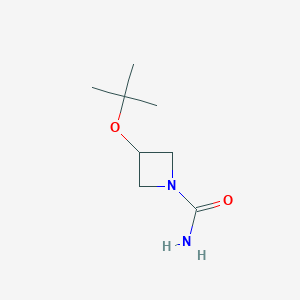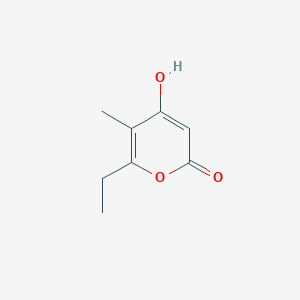
6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one is an organic compound belonging to the class of 2-pyrones. It is characterized by a six-membered ring containing an oxygen atom and a ketone group at the second position. This compound is known for its light yellow crystalline appearance and is soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one can be synthesized through various methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, it can be synthesized from dehydroacetic acid through treatment with sulfuric acid at elevated temperatures. The reaction involves ring-opening and hydration, followed by ring closure upon cooling .
Industrial Production Methods
Industrial production of this compound often employs enzymatic catalysis. The microbial synthesis involves the enzyme 2-pyrone synthase, which catalyzes the formation of the compound from acetyl-CoA and malonyl-CoA. This method is advantageous due to its higher yield and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Its hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: Similar in structure but lacks the ethyl group at the sixth position.
Dehydroacetic acid: Another 2-pyrone derivative with an acetyl group at the third position.
Triacetic acid lactone: A closely related compound with similar chemical properties.
Uniqueness
6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
6-ethyl-4-hydroxy-5-methylpyran-2-one |
InChI |
InChI=1S/C8H10O3/c1-3-7-5(2)6(9)4-8(10)11-7/h4,9H,3H2,1-2H3 |
InChI-Schlüssel |
RHYANLABIXGGJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=O)O1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


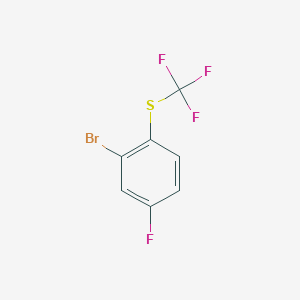
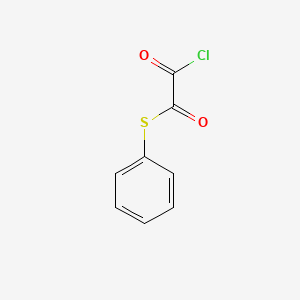
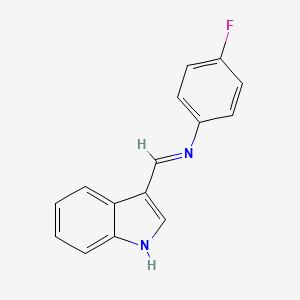
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)
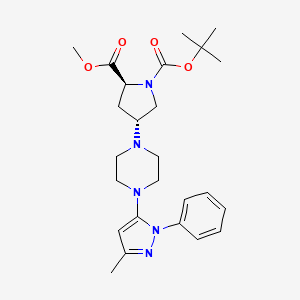
![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)


![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
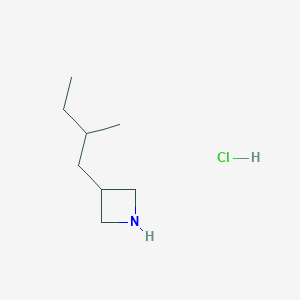
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)
